molecular formula C15H13N3O B1666043 2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)acetonitrile CAS No. 241809-12-1

2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)acetonitrile

Cat. No. B1666043
M. Wt: 251.28 g/mol
InChI Key: FCFDJQKAPLIDTQ-UHFFFAOYSA-N
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Description

AnnH31 is a novel potent DYRK1A Kinase Inhibitor.

Scientific Research Applications

Synthesis and Characterization in Carcinogen Models

Research has been conducted on the synthesis and characterization of compounds related to 2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)acetonitrile, such as N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide. These compounds have been studied for their role in aqueous solution chemistry and their relation to carcinogenic amines, providing insights into the chemical behavior of these complex molecules in different pH conditions (Rajagopal et al., 2003).

MALDI Matrices for Mass Spectrometry

Beta-carboline alkaloids, which include structures similar to 2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)acetonitrile, have been found to be effective as matrices for UV-matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). These compounds assist in the analysis of proteins, oligosaccharides, and other complex molecules in both positive and negative ion modes, demonstrating their utility in advanced analytical techniques (Nonami et al., 1998).

Synthesis of Labeled Compounds for Research

The synthesis of labeled compounds like [14C] and [13C4,D3]-N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methyl-3-pyridinecarboxamide has been reported, which are structurally related to the compound of interest. These labeled molecules have significant importance in biochemical research, such as in the study of IKK inhibitors (Li et al., 2006).

Novel Antidiabetic Agents

Compounds like 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid, which share a structural framework with 2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)acetonitrile, have been synthesized and evaluated for their antidiabetic properties. These studies contribute to the development of novel therapeutic agents (Choudhary et al., 2011).

properties

IUPAC Name

2-(7-methoxy-1-methylpyrido[3,4-b]indol-9-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-15-13(5-7-17-10)12-4-3-11(19-2)9-14(12)18(15)8-6-16/h3-5,7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFDJQKAPLIDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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